(Cyanomethyl)triphenylphosphonium chloride is a foundational Wittig reagent precursor procured primarily for the synthesis of α,β-unsaturated nitriles via carbon-carbon bond-forming olefination. As a high-melting solid (mp 268–275 °C), it offers high thermal stability and straightforward bulk handling compared to liquid olefination alternatives . Upon deprotonation, it generates a semi-stabilized ylide that reacts with aldehydes and ketones to form acrylonitriles, which are critical intermediates in pharmaceutical and materials science workflows. Its reliable performance in standard organic solvents and its cyanomethyl-induced electronic profile make it an established building block for industrial-scale synthetic operations.
Buyers frequently consider substituting (cyanomethyl)triphenylphosphonium chloride with diethyl cyanomethylphosphonate, the corresponding Horner-Wadsworth-Emmons (HWE) reagent, due to the latter's easily removable water-soluble phosphate byproducts. However, this substitution fundamentally alters the reaction's stereochemical outcome. The HWE phosphonate carbanion typically drives the reaction toward the thermodynamically stable (E)-alkene . In contrast, the ylide derived from the phosphonium chloride can be utilized to access kinetically controlled (Z)-alkenes under specific conditions[1]. Furthermore, substituting the chloride salt with the bromide analog (CAS 15898-47-2) reduces mass efficiency, as the heavier bromide counterion lowers the molar equivalents of active ylide per kilogram procured, increasing raw material mass requirements for scale-up .
The choice between (cyanomethyl)triphenylphosphonium chloride and its HWE counterpart, diethyl cyanomethylphosphonate, dictates the stereochemistry of the resulting unsaturated nitrile. The HWE reagent overwhelmingly favors the (E)-isomer due to reversible intermediate formation . Conversely, the semi-stabilized ylide generated from the phosphonium chloride can undergo rapid, irreversible cycloaddition, allowing access to the kinetically favored (Z)-alkene [1]. This stereochemical divergence makes the phosphonium salt irreplaceable when the (Z)-configuration is required for downstream active pharmaceutical ingredient (API) synthesis.
| Evidence Dimension | Alkene E/Z Selectivity |
| Target Compound Data | Enables access to kinetically controlled (Z)-alkenes |
| Comparator Or Baseline | Diethyl cyanomethylphosphonate (strongly favors (E)-alkene) |
| Quantified Difference | Distinct stereochemical pathways (kinetic vs. thermodynamic control) |
| Conditions | Base-mediated olefination of aldehydes |
Procurement must align with the target molecule's stereochemical requirements; substituting the Wittig reagent with an HWE reagent will likely yield the incorrect isomer.
When procuring phosphonium salts at scale, the choice of counterion significantly impacts cost-efficiency. (Cyanomethyl)triphenylphosphonium chloride has a molecular weight of 337.78 g/mol, yielding approximately 2.96 moles of active ylide precursor per kilogram . Its direct analog, (cyanomethyl)triphenylphosphonium bromide, has a molecular weight of 382.23 g/mol, yielding only 2.62 moles per kilogram . Procuring the chloride salt provides a 13% increase in active reagent equivalents per unit mass, directly improving the atom economy and reducing the bulk material required for large-scale syntheses.
| Evidence Dimension | Active ylide equivalents per kilogram |
| Target Compound Data | 2.96 mol/kg (Chloride salt, MW 337.78 g/mol) |
| Comparator Or Baseline | 2.62 mol/kg (Bromide salt, MW 382.23 g/mol) |
| Quantified Difference | 13% higher molar efficiency for the chloride salt |
| Conditions | Bulk procurement and stoichiometric calculation |
Selecting the chloride over the bromide salt reduces raw material mass requirements by 13%, lowering shipping, storage, and stoichiometric costs in scale-up.
Processability and storage stability are critical procurement factors. (Cyanomethyl)triphenylphosphonium chloride is an off-white crystalline solid with a high melting point of 268–275 °C (decomposition), making it highly stable under standard warehouse conditions . In contrast, the alternative HWE reagent, diethyl cyanomethylphosphonate, is a liquid at room temperature that requires more rigorous environmental controls to prevent degradation or hydrolysis over time . The solid state of the phosphonium chloride simplifies weighing, transfer, and long-term storage in both laboratory and industrial settings.
| Evidence Dimension | Physical state and thermal stability |
| Target Compound Data | Solid, melting point 268–275 °C (dec.) |
| Comparator Or Baseline | Diethyl cyanomethylphosphonate (Liquid state) |
| Quantified Difference | Solid vs. Liquid state; higher thermal threshold for the chloride salt |
| Conditions | Standard storage and handling |
Solid reagents with high decomposition temperatures reduce the risk of spoilage, simplify bulk handling, and eliminate the need for specialized liquid-dispensing infrastructure.
Because the semi-stabilized ylide derived from this compound can be directed toward kinetically controlled cycloaddition, it is the required reagent for synthesizing (Z)-configured acrylonitriles. This is critical in pharmaceutical workflows where the (Z)-isomer is required for specific receptor binding or subsequent stereospecific cyclization steps, and where HWE phosphonates would incorrectly yield the (E)-isomer .
For large-scale manufacturing, the 13% higher mass efficiency of the chloride salt over the bromide salt makes it a highly efficient choice for bulk procurement. It allows manufacturers to use less total mass of the precursor to achieve the required stoichiometric equivalents, directly reducing reactor volume demands and raw material costs .
The high thermal stability and distinct solid-state handling profile of the chloride salt make it highly effective in phase-transfer catalysis (PTC) systems. It can facilitate the transfer of reactive intermediates between immiscible phases, enabling efficient heterogeneous reactions that are often difficult to achieve with liquid phosphonate alternatives .
Irritant